4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol. This compound is known for its unique structure, which includes an ethyl ester group, acetyloxy group, and two methoxy groups attached to a naphthalene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include:
Esterification: 2-naphthalenecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Methylation: The methoxy groups are introduced by reacting the intermediate compound with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: Similar structure but with different positions of the methoxy groups.
2-Naphthalenecarboxylic acid, 4-(hydroxy)-6,7-dimethoxy-, ethyl ester: Similar structure but with a hydroxy group instead of an acetyloxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3 |
InChI Key |
MZFABXIDAHHUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.